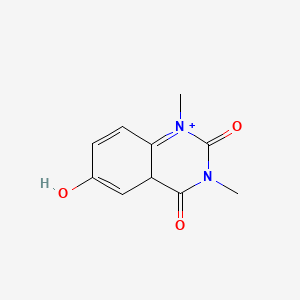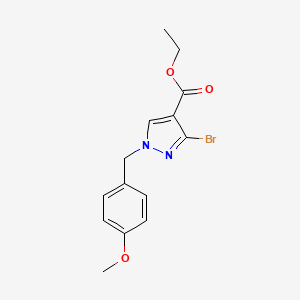
(1E)-buta-1,3-dien-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-buta-1,3-dien-1-olate is an organic compound with a unique structure characterized by a conjugated diene system and an enolate ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-buta-1,3-dien-1-olate typically involves the deprotonation of buta-1,3-diene using a strong base. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-buta-1,3-dien-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the enolate to its corresponding alcohol.
Substitution: The enolate ion can act as a nucleophile in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols.
Wissenschaftliche Forschungsanwendungen
(1E)-buta-1,3-dien-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving enolates.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which (1E)-buta-1,3-dien-1-olate exerts its effects involves its ability to act as a nucleophile. The enolate ion can attack electrophilic centers in other molecules, leading to the formation of new bonds. This reactivity is due to the delocalization of electrons in the conjugated diene system, which stabilizes the enolate ion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buta-1,3-diene: Lacks the enolate ion but shares the conjugated diene system.
Acetone enolate: Similar enolate structure but with a different carbon skeleton.
Cyclopentadienyl anion: Another conjugated system with nucleophilic properties.
Uniqueness
(1E)-buta-1,3-dien-1-olate is unique due to its combination of a conjugated diene system and an enolate ion. This gives it distinct reactivity compared to other similar compounds, making it valuable in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C4H5O- |
|---|---|
Molekulargewicht |
69.08 g/mol |
IUPAC-Name |
(1E)-buta-1,3-dien-1-olate |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h2-5H,1H2/p-1/b4-3+ |
InChI-Schlüssel |
LNDKRVOOYMEYTC-ONEGZZNKSA-M |
Isomerische SMILES |
C=C/C=C/[O-] |
Kanonische SMILES |
C=CC=C[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12344183.png)
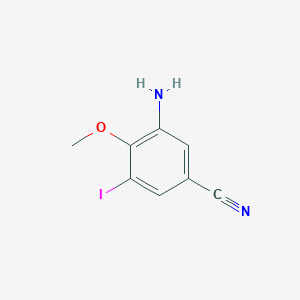
![3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B12344196.png)
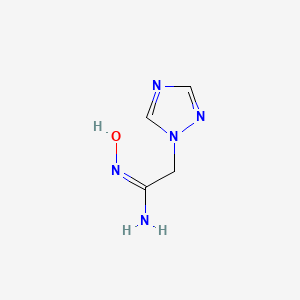
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12344208.png)
![[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B12344216.png)
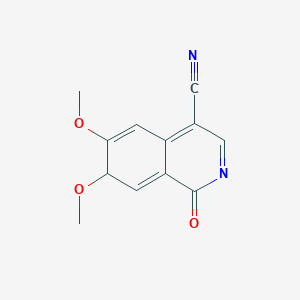
![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344233.png)
